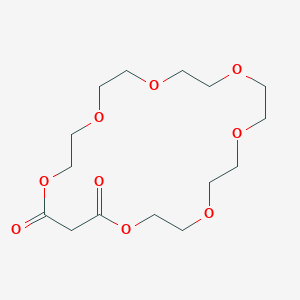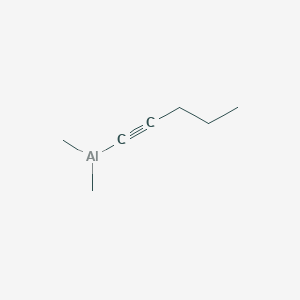
Dimethyl(pent-1-yn-1-yl)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(pent-1-yn-1-yl)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two methyl groups and a pent-1-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl(pent-1-yn-1-yl)alumane can be synthesized through various methods. One common approach involves the reaction of trimethylaluminum with a terminal alkyne, such as pent-1-yne, under controlled conditions. The reaction typically proceeds via the following steps:
Formation of the Alkyne Complex: The terminal alkyne reacts with trimethylaluminum to form an intermediate complex.
Substitution Reaction: The intermediate complex undergoes a substitution reaction, where one of the methyl groups is replaced by the pent-1-yn-1-yl group.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature and solvent choice can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
化学反应分析
Types of Reactions
Dimethyl(pent-1-yn-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.
Substitution: The alkyne group can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or organohalides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted alkyne derivatives.
科学研究应用
Dimethyl(pent-1-yn-1-yl)alumane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is employed in the preparation of advanced materials, such as aluminum-containing polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The mechanism by which Dimethyl(pent-1-yn-1-yl)alumane exerts its effects involves several key steps:
Coordination: The aluminum atom coordinates with the alkyne group, forming a stable complex.
Activation: The coordinated alkyne is activated, making it more reactive towards nucleophiles or electrophiles.
Reaction Pathways: Depending on the reaction conditions, the activated alkyne can undergo various transformations, such as addition, substitution, or cyclization.
相似化合物的比较
Similar Compounds
Trimethylaluminum: A simpler organoaluminum compound with three methyl groups.
Diethyl(pent-1-yn-1-yl)alumane: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl(phenylethynyl)alumane: Contains a phenylethynyl group instead of a pent-1-yn-1-yl group.
Uniqueness
Dimethyl(pent-1-yn-1-yl)alumane is unique due to the presence of the pent-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
属性
CAS 编号 |
77102-19-3 |
|---|---|
分子式 |
C7H13Al |
分子量 |
124.16 g/mol |
IUPAC 名称 |
dimethyl(pent-1-ynyl)alumane |
InChI |
InChI=1S/C5H7.2CH3.Al/c1-3-5-4-2;;;/h3,5H2,1H3;2*1H3; |
InChI 键 |
TZHIJSSJDNNMHL-UHFFFAOYSA-N |
规范 SMILES |
CCCC#C[Al](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


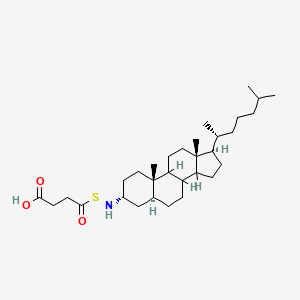
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
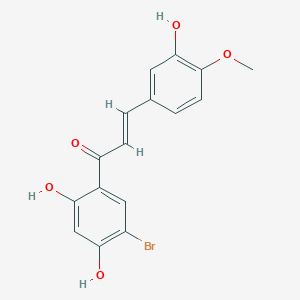
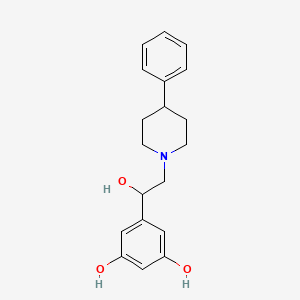
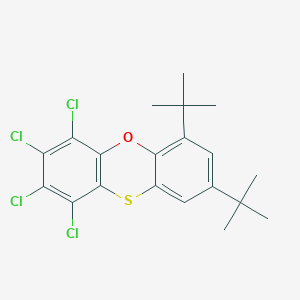
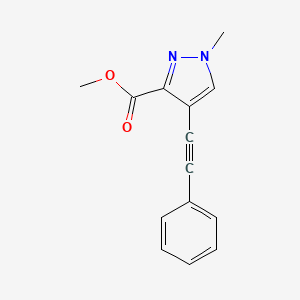
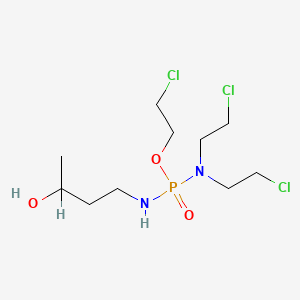
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


methanone](/img/structure/B14436616.png)
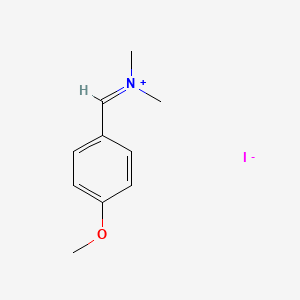
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
